
6-Bromo-nicotinic acid benzyl ester
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Overview
Description
6-Bromo-nicotinic acid benzyl ester is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a bromine atom at the 6th position of the nicotinic acid ring and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-nicotinic acid benzyl ester typically involves the esterification of 6-Bromo-nicotinic acid with benzyl alcohol. The reaction is usually catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
6-Bromo-nicotinic acid+Benzyl alcoholH2SO46-Bromo-nicotinic acid benzyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-nicotinic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of nicotinic acid benzyl ester.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products
Oxidation: 6-Bromo-nicotinic acid.
Reduction: Nicotinic acid benzyl ester.
Substitution: Various substituted nicotinic acid benzyl esters, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-nicotinic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 6-Bromo-nicotinic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid benzyl ester: Lacks the bromine atom, resulting in different chemical properties and reactivity.
6-Chloro-nicotinic acid benzyl ester: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
6-Fluoro-nicotinic acid benzyl ester: Contains a fluorine atom, which can significantly alter its chemical behavior and interactions.
Uniqueness
6-Bromo-nicotinic acid benzyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where bromine’s reactivity and interactions are advantageous.
Properties
IUPAC Name |
benzyl 6-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTHVBGOELFOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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